molecular formula C22H20FNO4 B14962164 (4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione

(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione

Cat. No.: B14962164
M. Wt: 381.4 g/mol
InChI Key: JSFYRPVCRIOLJS-CZIZESTLSA-N
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Description

(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxyphenylmethylidene group, and a tetrahydrofuran-2-ylmethyl group attached to a pyrrolidine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through a cyclization reaction involving a suitable dione precursor.

    Introduction of the Tetrahydrofuran-2-ylmethyl Group: This step may involve a nucleophilic substitution reaction where a tetrahydrofuran derivative is introduced.

    Addition of the Fluorophenyl Group: This can be done through a Friedel-Crafts acylation reaction using a fluorobenzene derivative.

    Formation of the Hydroxyphenylmethylidene Group: This step may involve an aldol condensation reaction between a phenol derivative and an aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenylmethylidene group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidine-2,3-dione core, potentially forming alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its fluorophenyl group can enhance binding affinity and specificity in biochemical assays.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. The presence of the fluorophenyl group suggests it may have bioactive properties, possibly as an enzyme inhibitor or receptor modulator.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione likely involves interactions with specific molecular targets. The fluorophenyl group can enhance binding to hydrophobic pockets in proteins, while the hydroxyphenylmethylidene group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-5-(2-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione
  • (4E)-5-(2-bromophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione
  • (4E)-5-(2-methylphenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione

Uniqueness

The presence of the fluorophenyl group in (4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione imparts unique properties such as increased lipophilicity and potential for enhanced binding interactions. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C22H20FNO4

Molecular Weight

381.4 g/mol

IUPAC Name

(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H20FNO4/c23-17-11-5-4-10-16(17)19-18(20(25)14-7-2-1-3-8-14)21(26)22(27)24(19)13-15-9-6-12-28-15/h1-5,7-8,10-11,15,19,25H,6,9,12-13H2/b20-18+

InChI Key

JSFYRPVCRIOLJS-CZIZESTLSA-N

Isomeric SMILES

C1CC(OC1)CN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4F

Canonical SMILES

C1CC(OC1)CN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4F

Origin of Product

United States

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